Mz438
Description
The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a structurally complex molecule featuring:
- A xanthene core substituted with dimethylamino and dimethylazaniumylidene groups, which confer cationic and fluorescent properties.
- A polyethylene glycol (PEG)-like triazole-ether chain, enhancing solubility and biocompatibility.
- A terminal benzoate ester and carbamoyl group, which may serve as conjugation sites for drug delivery or targeting .
Properties
Molecular Formula |
C57H63N9O12 |
|---|---|
Molecular Weight |
1066.2 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1 |
InChI Key |
ULWWLGSAYMCWBM-DTSDQNDWSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mz438 involves a series of chemical reactions starting from a co-crystallized intracellular CXCR2 antagonist. The process includes the incorporation of a tetramethylrhodamine (TAMRA) label, which is essential for its fluorescent properties . The detailed synthetic route and reaction conditions are typically proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. the synthesis on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mz438 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function is to bind selectively to the intracellular allosteric binding site of CXCR2 .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as tetramethylrhodamine and various organic solvents and catalysts. The conditions are typically mild to preserve the integrity of the fluorescent label and the binding affinity of the compound .
Major Products Formed
The major product formed from the synthesis of this compound is the fluorescently labeled ligand itself, which is used in various assays to study CXCR2 pharmacology .
Scientific Research Applications
Mz438 is extensively used in scientific research to study the pharmacology of CXCR2. Its applications include:
Cell-free and Cellular Assays: This compound is used as a probe in NanoBRET-based binding studies, allowing researchers to investigate the binding interactions of CXCR2 in a non-isotopic and high-throughput manner.
Fluorescence Microscopy: The fluorescent properties of this compound enable visualization of intracellular target engagement for CXCR2, providing insights into the receptor’s behavior in live cells.
Mechanism of Action
Mz438 exerts its effects by binding to the intracellular allosteric binding site of CXCR2. This binding stabilizes the inactive receptor conformation, resulting in negative cooperativity with the orthosteric agonist and steric blockage of intracellular transducer binding. This dual mechanism of specific GPCR modulation makes this compound a valuable tool for studying CXCR2 pharmacology .
Comparison with Similar Compounds
Structural and Functional Analogues
Xanthene Derivatives
The xanthene core is shared with fluorescein and rhodamine dyes. However, the dimethylazaniumylidene group in the target compound introduces a permanent positive charge, enhancing cellular uptake compared to neutral fluorescein derivatives. This modification may also stabilize fluorescence in acidic environments (e.g., lysosomes) .
1,3,4-Oxadiazole-Containing Compounds
Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity. While the target compound lacks an oxadiazole ring, its cyclobutenedione moiety may mimic similar electronic properties, enabling interactions with bacterial enzymes or DNA gyrase .
Spirocyclic Benzothiazole Derivatives
Spiro compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate structural complexity akin to the target compound. Both feature aromatic heterocycles and tertiary amines, which are critical for π-π stacking and hydrogen bonding with biological targets. However, the PEG-like chain in the target compound likely reduces aggregation compared to rigid spiro systems .
Electronic and Conformational Analysis
Computational studies using Tanimoto similarity metrics () could quantify its overlap with known bioactive molecules, though its unique PEG-triazole linker may reduce similarity scores despite functional parallels .
Biological Activity
The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a complex organic molecule characterized by its intricate structure, which includes a xanthene core and various functional groups such as dimethylamino and carbamoyl moieties. This complexity suggests potential biological activities that merit investigation.
Structural Overview
The systematic name of this compound reflects its multifaceted nature. Key structural features include:
- Xanthene Core : Provides a fluorescent property.
- Dimethylamino Group : Often associated with increased solubility and biological activity.
- Carbamoyl Moieties : Potentially involved in various biochemical interactions.
Biological Activity
Research indicates that compounds with similar structures frequently exhibit significant biological activities. The following table summarizes some related compounds and their known biological activities:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Rhodamine B | Xanthene derivative with a carboxylic acid group | Fluorescent dye, antimicrobial |
| Paclitaxel | Complex polycyclic structure with antitumor activity | Anticancer agent |
| Methylene Blue | Phenothiazine derivative with redox properties | Antimicrobial, dye |
The original compound's structure suggests it may possess unique properties that could be explored for medicinal chemistry applications.
Mechanistic Insights
The reactivity of the compound can be attributed to its functional groups. Interaction studies are crucial for understanding how this compound behaves in biological systems. For instance:
- Oxidative Stress Response : Similar compounds have been shown to influence neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that may include the condensation of various precursors. Understanding the SAR is vital for optimizing its biological activity. Compounds with specific alkyl chain lengths have been noted to significantly suppress neuronal cell death, highlighting the importance of structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
